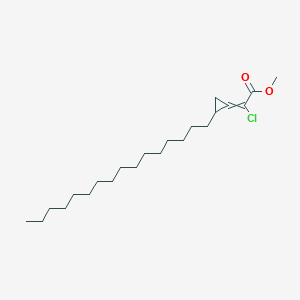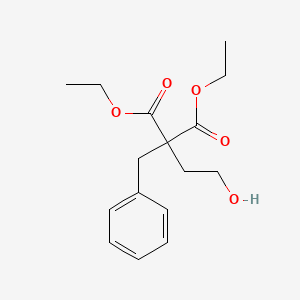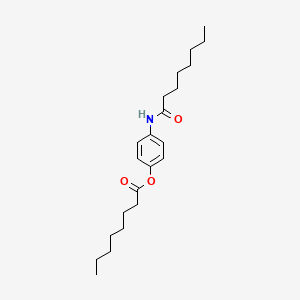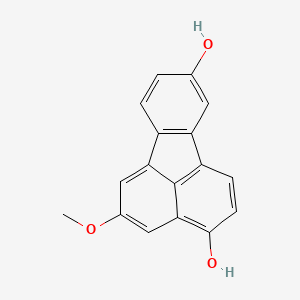
5-Methoxyfluoranthene-3,9-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxyfluoranthene-3,9-diol is a chemical compound that belongs to the class of fluoranthenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of a methoxy group at the 5th position and two hydroxyl groups at the 3rd and 9th positions on the fluoranthene backbone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxyfluoranthene-3,9-diol can be achieved through several methods. One common approach involves the dihydroxylation of 5-methoxyfluoranthene using osmium tetroxide or potassium permanganate. The reaction conditions typically involve the use of a solvent such as acetone or methanol and a catalyst to facilitate the addition of hydroxyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale dihydroxylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxyfluoranthene-3,9-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form fluoranthene derivatives with fewer oxygen-containing functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions include various fluoranthene derivatives, such as fluoranthene-3,9-dione (from oxidation) and 5-methoxyfluoranthene (from reduction) .
Applications De Recherche Scientifique
5-Methoxyfluoranthene-3,9-diol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Methoxyfluoranthene-3,9-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, affecting their activity. The methoxy group can also influence the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methoxyfluoranthene: Lacks the hydroxyl groups present in 5-Methoxyfluoranthene-3,9-diol.
Fluoranthene-3,9-diol: Lacks the methoxy group present in this compound.
5-Hydroxyfluoranthene-3,9-diol: Has a hydroxyl group instead of a methoxy group at the 5th position.
Uniqueness
This compound is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
88070-11-5 |
|---|---|
Formule moléculaire |
C17H12O3 |
Poids moléculaire |
264.27 g/mol |
Nom IUPAC |
5-methoxyfluoranthene-3,9-diol |
InChI |
InChI=1S/C17H12O3/c1-20-10-7-14-11-3-2-9(18)6-13(11)12-4-5-16(19)15(8-10)17(12)14/h2-8,18-19H,1H3 |
Clé InChI |
HSPQSYKMWLJCAC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=CC3=C2C(=C1)C4=C3C=C(C=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


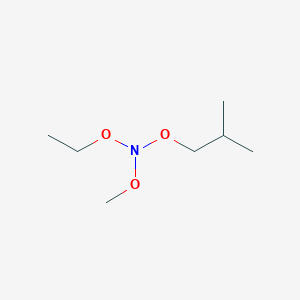
![(2Z)-2-[(4-Iodophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14376725.png)
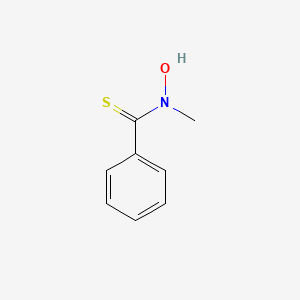
![3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one](/img/structure/B14376735.png)
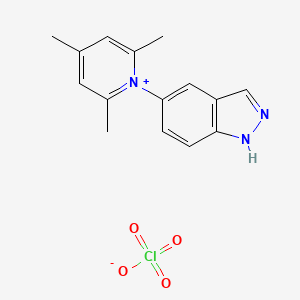
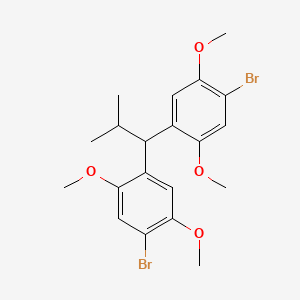
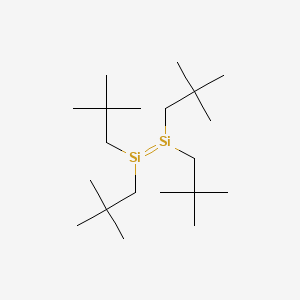

silane](/img/structure/B14376772.png)
![Phenol, 2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]-6-methoxy-](/img/structure/B14376781.png)
![Ethyl 2-[(acetyloxy)methyl]-2-nitrohexanoate](/img/structure/B14376782.png)
